2-(Benzylamino)nicotinonitrile 2-(Benzylamino)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 50351-72-9
VCID: VC1983776
InChI: InChI=1S/C13H11N3/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol

2-(Benzylamino)nicotinonitrile

CAS No.: 50351-72-9

Cat. No.: VC1983776

Molecular Formula: C13H11N3

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylamino)nicotinonitrile - 50351-72-9

Specification

CAS No. 50351-72-9
Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
IUPAC Name 2-(benzylamino)pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H11N3/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16)
Standard InChI Key GSDQHSDPGWFMHN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N

Introduction

Chemical Structure and Properties

2-(Benzylamino)nicotinonitrile is a heterocyclic organic compound with the molecular formula C₁₃H₁₁N₃, featuring a pyridine ring with a cyano (nitrile) group at position 3 and a benzylamino substituent at position 2 . The compound has a molecular weight of 209.247 g/mol and is registered with CAS number 50351-72-9 .

Structural Features

The structure of 2-(Benzylamino)nicotinonitrile consists of:

  • A pyridine ring (nicotinonitrile core)

  • A cyano (C≡N) group at position 3

  • A benzylamino (-NHCH₂C₆H₅) group at position 2

This configuration creates a molecule with multiple functional groups that contribute to its reactivity and potential applications in various chemical and biological systems .

Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁N₃
Molecular Weight209.247 g/mol
CAS Number50351-72-9
IUPAC Name2-(benzylamino)pyridine-3-carbonitrile
Physical StateSolid
Storage ConditionsRoom temperature

Synthesis Methods

Several synthetic routes have been reported for 2-(Benzylamino)nicotinonitrile and structurally related compounds. The synthesis typically involves nucleophilic substitution reactions of appropriately substituted nicotinonitrile derivatives.

Nucleophilic Substitution

One common synthetic approach involves the nucleophilic substitution of 2-chloronicotinonitrile with benzylamine. This reaction typically proceeds through the following steps:

  • Preparation of 2-chloronicotinonitrile derivative

  • Nucleophilic substitution with benzylamine

  • Purification of the final product

This method has been adapted for the synthesis of various 2-aminopyridine derivatives, including 2-(Benzylamino)nicotinonitrile .

Structural Characterization

The structural confirmation of 2-(Benzylamino)nicotinonitrile typically involves spectroscopic techniques including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Spectroscopic Data

For structurally related compounds, the following spectroscopic features have been observed:

  • IR Spectroscopy: Characteristic absorption bands for the CN group appear around 2218-2225 cm⁻¹, and NH stretching vibrations are typically observed around 3300-3400 cm⁻¹ .

  • ¹H-NMR Spectroscopy: Signals for aromatic protons appear in the range of δ 7.0-8.0 ppm, methylene protons of the benzyl group around δ 4.0-4.5 ppm, and NH proton typically as a broad singlet around δ 5.0-6.0 ppm .

  • ¹³C-NMR Spectroscopy: Carbon signals for the cyano group appear around δ 115-120 ppm, aromatic carbons in the range of δ 120-150 ppm, and methylene carbon of the benzyl group around δ 45-50 ppm .

Biological Activity and Applications

2-(Benzylamino)nicotinonitrile has been studied for various biological activities and has applications in several areas of research.

Research Applications

The compound is primarily used in scientific research as a:

  • Building block for protein degrader synthesis

  • Precursor for the synthesis of biologically active compounds

  • Research tool in medicinal chemistry

Structural Relationships

2-(Benzylamino)nicotinonitrile shares structural similarities with other biologically active compounds, particularly those containing the 2-aminopyridine scaffold, which has been associated with various pharmacological activities .

Comparison with Related Compounds

CompoundStructural DifferencePotential Significance
2-(Benzylamino)nicotinic acidCarboxylic acid instead of nitrileDifferent biological target interaction
4-(Dimethylamino)-2-(benzylamino)nicotinonitrileAdditional dimethylamino group at position 4Modified pharmacological properties
6-(Benzylamino)-2-chloro-5-fluoronicotinic acidDifferent substitution patternAltered biological activity profile

Research Context and Significance

Historical Context

The development of 2-(Benzylamino)nicotinonitrile stems from broader research into nicotinonitrile derivatives, which have been explored for various applications in medicinal chemistry and organic synthesis. The 2-aminopyridine scaffold present in this compound has been of interest due to its presence in numerous biologically active molecules .

Current Research Directions

Contemporary research involving 2-(Benzylamino)nicotinonitrile focuses on:

  • Development of protein degraders, an emerging area in drug discovery

  • Structure-activity relationship studies of aminopyridine derivatives

  • Exploration of novel synthetic pathways for functionalized pyridines

Future Perspectives

The ongoing interest in 2-(Benzylamino)nicotinonitrile and related compounds suggests several promising directions for future research:

  • Development of more efficient and environmentally friendly synthetic routes

  • Further exploration of its potential biological activities, particularly in the context of protein degradation pathways

  • Investigation of structure-activity relationships to develop more potent and selective derivatives

  • Application in the synthesis of complex heterocyclic systems with potential pharmaceutical applications

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